

Application Notes & Protocols: Synthesis of Metal Complexes with 1-Nitroso-2-naphthol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Nitroso-2-naphthol**

Cat. No.: **B7767874**

[Get Quote](#)

Introduction and Scientific Context

1-Nitroso-2-naphthol ($C_{10}H_7NO_2$) is a highly versatile chelating agent pivotal in the field of coordination chemistry. Structurally, it is a yellowish-brown crystalline solid featuring a nitroso (-NO) and a hydroxyl (-OH) group on a naphthalene framework.^{[1][2]} This unique arrangement allows it to act as a potent bidentate ligand, coordinating to metal ions through the nitrogen atom of the nitroso group and the oxygen atom of the deprotonated hydroxyl group to form a stable five-membered chelate ring.^{[3][4][5]}

The ligand can exist in tautomeric equilibrium between its nitroso-naphthol form and a quinone-oxime form, a property that influences its reactivity and the electronic structure of its resulting metal complexes.^{[4][6]} The formation of these complexes is often accompanied by a distinct color change, making **1-nitroso-2-naphthol** an invaluable reagent in both qualitative and quantitative analytical chemistry, particularly for the gravimetric and spectrophotometric determination of transition metals like cobalt, nickel, and iron.^{[7][8][9]}

A notable characteristic of its reaction with certain metals, particularly cobalt(II), is the ligand-induced oxidation of the metal center. In this case, **1-nitroso-2-naphthol** not only coordinates to Co(II) but also oxidizes it to Co(III), resulting in the formation of a highly stable, inert tris-chelate complex, $[Co(C_{10}H_6NO_2)_3]$.^{[9][10][11]} This guide provides detailed, field-proven protocols for the synthesis of such metal complexes, explains the causality behind key experimental steps, and outlines methods for their subsequent characterization.

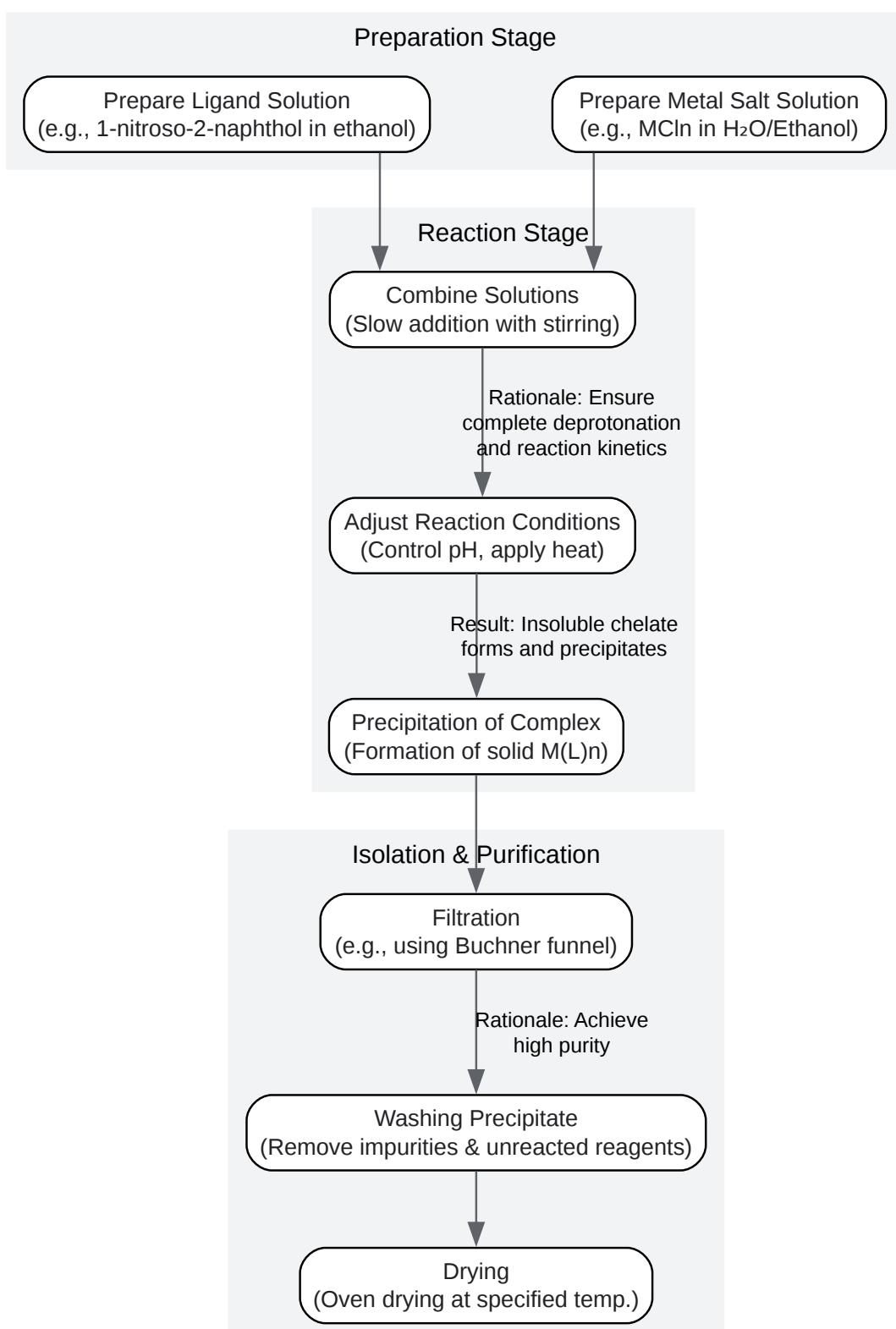
Safety, Handling, and Storage

Prior to any experimental work, it is critical to understand and mitigate the risks associated with **1-nitroso-2-naphthol**.

2.1 Hazard Profile The compound is classified with several hazards that demand stringent safety protocols.[12][13] All personnel must review the Material Safety Data Sheet (MSDS) before handling.[14][15]

Hazard Statement	GHS Code	Precautionary Measures
Harmful if swallowed	H302	Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][12]
Causes skin irritation	H315	Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, get medical advice.[1][12]
Causes serious eye irritation	H319	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][12]
May cause respiratory irritation	H335	Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][12]

2.2 Personal Protective Equipment (PPE) and Engineering Controls


- **Engineering Controls:** All procedures involving solid **1-nitroso-2-naphthol** or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[14]
- **PPE:** Standard laboratory PPE is mandatory, including a lab coat, nitrile gloves, and chemical splash goggles.[13][14][16]

2.3 Handling and Storage

- Handling: Avoid generating dust. Keep the reagent away from heat and sources of ignition. [16] Ground all equipment to prevent static discharge.[14]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[14][15][16]

General Synthesis Workflow and Coordination Principles

The synthesis of metal-**1-nitroso-2-naphthol** complexes is predicated on a straightforward precipitation reaction. The deprotonated form of the ligand, the naphtholate, acts as the coordinating species. The general process can be visualized as a sequence of key stages.

[Click to download full resolution via product page](#)

Caption: Bidentate coordination of **1-nitroso-2-naphtholate** to a central metal ion.

Experimental Protocols

4.1 Protocol 1: General Synthesis of Bis(**1-nitroso-2-naphtholato**)nickel(II)

This protocol describes a standard method for synthesizing a Ni(II) complex, which serves as a foundational procedure for other divalent metals.

- **Rationale:** The reaction proceeds by mixing an ethanolic solution of the ligand with an aqueous solution of the nickel salt. Ethanol is used to dissolve the largely organic ligand, while water is an effective solvent for the metal salt. Heating ensures the reaction goes to completion. The resulting complex is insoluble in the mixed aqueous-ethanolic medium and precipitates out.
- **Materials and Reagents:**
 - Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
 - **1-Nitroso-2-naphthol**
 - Ethanol (95%)
 - Deionized water
 - Ammonium hydroxide (dilute solution, for pH adjustment if needed)
 - Beakers, magnetic stirrer, heating plate, Buchner funnel, filter paper
- **Step-by-Step Methodology:**
 - **Prepare Metal Solution:** Dissolve 1.19 g (5 mmol) of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in 50 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.
 - **Prepare Ligand Solution:** In a separate beaker, dissolve 1.73 g (10 mmol) of **1-nitroso-2-naphthol** in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
 - **Reaction:** While stirring the nickel solution vigorously, slowly add the ligand solution. A brown precipitate should form immediately.

- Digestion: Heat the mixture to approximately 60-70 °C on a heating plate and maintain this temperature for 30 minutes with continuous stirring. This "digestion" step promotes the growth of larger, more easily filterable crystals.
- Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
- Washing: Wash the precipitate on the filter paper three times with a 50:50 ethanol/water mixture to remove any unreacted starting materials. Follow with a final wash of pure ethanol to help in drying.
- Drying: Carefully transfer the solid product to a pre-weighed watch glass and dry in an oven at 80-90 °C to a constant weight.

4.2 Protocol 2: Synthesis of Tris(**1-nitroso-2-naphtholato**)cobalt(III) for Gravimetric Analysis

This protocol is a classic analytical method for the quantitative determination of cobalt. It leverages the ligand's ability to both oxidize and precipitate the metal ion. [7][9]

- Rationale: Cobalt(II) is quantitatively precipitated by **1-nitroso-2-naphthol** from a slightly acidic solution. The ligand first oxidizes Co(II) to Co(III), which then forms a very stable and insoluble 1:3 complex. [9] The use of phosphoric acid serves to mask potential interfering ions, particularly Iron(III), by forming stable phosphate complexes, thus enhancing the selectivity of the method. [7][17]
- Materials and Reagents:
 - Cobalt(II) salt solution (e.g., $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$, accurately known concentration)
 - **1-Nitroso-2-naphthol**
 - Glacial acetic acid
 - Syrupy phosphoric acid (85%)
 - Hydrogen peroxide (30%)
 - Hydrochloric acid (5% v/v)

- Deionized water
- Gooch crucible (pre-weighed)
- Step-by-Step Methodology:
 - Prepare Reagent Solution (Freshly Prepared): Dissolve 2.0 g of **1-nitroso-2-naphthol** in 50 mL of glacial acetic acid, gently heating to about 80 °C. Add 15 mL of syrupy phosphoric acid and 15 mL of hydrogen peroxide. Continue to heat at 80 °C for 25 minutes. Cool the solution and add 20 mL of ethanol. [7] This modified reagent enhances stability and masks iron.
 - Prepare Sample Solution: Take an accurately measured volume of the cobalt(II) solution (containing ~20-30 mg of Co) and dilute it to approximately 40 mL with 5% HCl.
 - Precipitation: Heat the sample solution to 70 °C. Slowly, and with constant stirring, add about 30 mL of the freshly prepared reagent solution. A reddish-brown precipitate of $\text{Co}(\text{C}_{10}\text{H}_6\text{NO}_2)_3$ will form. [7] 4. Digestion: Continue stirring and allow the precipitate to stand for at least 10-15 minutes to ensure complete precipitation. [7] 5. Filtration and Washing: Filter the hot solution through a pre-weighed Gooch crucible. Wash the precipitate several times with hot 5% HCl, followed by several washes with hot deionized water to remove excess acid and reagent. [7] 6. Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120 °C until a constant weight is achieved. The weight of cobalt can be calculated using the gravimetric factor for Co in $\text{Co}(\text{C}_{10}\text{H}_{18}\text{CoN}_3\text{O}_6)$.

Characterization Data

Successful synthesis must be validated through characterization. The following table summarizes key data points.

Parameter	1-Nitroso-2-naphthol (Ligand)	[Co(C ₁₀ H ₆ NO ₂) ₃] (Complex)	Rationale for Change
Appearance	Yellowish-brown solid [1]	Reddish-brown solid [7]	Formation of a new coordination compound with charge-transfer bands.
IR: v(O-H) stretch (cm ⁻¹)	Broad, ~3450-3500 [2] [18]	Absent	Deprotonation of the hydroxyl group upon coordination to the metal.
IR: v(N=O) stretch (cm ⁻¹)	~1640 [18]	Shifted to lower frequency	Coordination of the nitroso nitrogen to the metal center weakens the N=O bond.
IR: New Bands (cm ⁻¹)	N/A	~500-600 (v(M-O)), ~400-500 (v(M-N))	Appearance of new vibrational modes corresponding to the metal-ligand bonds.
UV-Vis λ _{max} (nm)	~362 (π-π*) [18]	New bands in visible region (~400-700)	Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands, responsible for the deep color. [1]
Molar Conductivity	N/A	Low (non-electrolyte) [19]	The complex is a neutral molecule, not ionic.

Applications in Research and Development

The synthesis of these complexes is not merely an academic exercise; it underpins several critical applications:

- Analytical Chemistry: As demonstrated, **1-nitroso-2-naphthol** is a premier reagent for the gravimetric determination of cobalt. [7][9] It is also widely used in spectrophotometric methods and for the preconcentration of trace metals from environmental or biological samples using techniques like solid-phase extraction (SPE). [8][10]* Materials Science: The metal complexes, such as the iron complex related to Naphthol Green B, are used as dyes and pigments. [1][5] Their intense colors and stability make them suitable for various coloring applications.
- Catalysis: Transition metal complexes are broadly investigated for their catalytic properties. The defined coordination geometry and electronic environment of **1-nitroso-2-naphthol** complexes make them candidates for catalytic applications, although this is a less common use.

References

- Prasad, R. L., Bala, R., & Aggarwal, R. C. (n.d.). Synthesis and Spectroscopic Studies on some 3d Metal(II) Hetero Ligand Complexes of Salicylaldoxime and **1-Nitroso-2-Naphthol**. Taylor & Francis Online.
- Sciencelab.com. (n.d.). MATERIAL SAFETY DATA SHEET - **1-NITROSO-2-NAPHTHOL**.
- Wikipedia. (n.d.). **1-Nitroso-2-naphthol**.
- Loba Chemie. (n.d.). **1-NITROSO-2-NAPHTHOL** FOR SYNTHESIS.
- Ghanim, F. H. (2012). Synthesis and characterization of mixed ligand complexes of some metals with **1-nitroso-2-naphthol** and L-leucin. Diyala Journal of Engineering Sciences.
- Fisher Scientific. (2018). **1-Nitroso-2-Naphthol** SDS. Durham Tech.
- Olayanju, D. S., et al. (2025). Synthesis, spectroscopic characterisation and metal complexation studies of **1-nitroso-2-naphthol** azo dye. ResearchGate.
- Fayad, F. H., & Al-khafaji, T. H. (2012). Synthesis, characterization and antibacterial activity of mixed ligand complexes of some metals with **1-nitroso-2-naphthol** and L-phenylalanine. ResearchGate.
- Mitrask. (2023). Modified gravimetric estimation of cobalt in black mass.
- Rasayan Journal of Chemistry. (n.d.). Synthesis and spectral characterization of mixed ligand complexes: aluminium(iii) chelates of organic acids with **1-nitroso-2-naphthol**.
- Chatterjee, G. P., Ray, H. N., & Biswas, K. (1966). New gravimetric method for cobalt. PubMed.
- Wikipedia. (n.d.). Transition metal nitroso complexes.
- Beck, W., et al. (2005). Reactivity of **1-Nitroso-2-naphthol** Towards the Carbonyl Complexes XRe(CO)5 (X = Cl, Br, I). Wiley Online Library.

- IISTE. (n.d.). Synthesis, characterization and antibacterial activity of mixed ligand complexes of some metals with **1-nitroso-2-naphthol** and L-phenylalanine.
- Darroudi, A., Kakhki, J. F., & Mofrad, I. Z. (2022). Fabrication of a New Selective Optical Sensor for Cobalt Determination Using **1-Nitroso-2-naphthol**. *Analytical and Bioanalytical Chemistry Research*.
- Korai, M. A., et al. (n.d.). Structure for bis[**1-nitroso-2-naphthol**]-cadmium (II) complex. *ResearchGate*.
- ResearchGate. (2015). 2-Nitroso-1-naphthol as a selective reagent for preconcentration of cobalt.
- Sindhwan, S. K., & Singh, R. P. (n.d.). Acenaphthenequinonedioxime as an Analytical Reagent: Determination of Cobalt(II). *Indian Journal of Chemistry*.
- University of Cape Town. (1957). *THE ESTIMATION OF COBALT*.
- Semantic Scholar. (1991). Complexes of nickel(II) with **1-nitroso-2-naphthol** and 2-nitroso-1-naphthol.
- PrepChem.com. (n.d.). Preparation of **1-nitroso-2-naphthol**.
- R Discovery. (2025). Synthesis, spectroscopic characterisation and metal complexation studies of **1-nitroso-2-naphthol** azo dye.
- MedCrave. (2018). Metal ligand complexes of alpha nitroso beta naphthol.
- PubMed. (n.d.). 2-Nitroso-1-naphthol as a selective reagent for preconcentration of cobalt.
- LookChem. (n.d.). **TRIS(1-NITROSO-2-NAPHTHOL)COBALT**.
- PubChem. (n.d.). **1-Nitroso-2-naphthol**.
- Lee, J., et al. (2002). *Interactions of Organic Nitroso Compounds with Metals*. American Chemical Society.
- RSC Publishing. (2013). *Solvent extraction: the coordination chemistry behind extractive metallurgy*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]
- 5. Transition metal nitroso complexes - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mitrask.com [mitrask.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. analchemres.org [analchemres.org]
- 12. labort.in [labort.in]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. durhamtech.edu [durhamtech.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. New gravimetric method for cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Metal Complexes with 1-Nitroso-2-naphthol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767874#synthesis-of-metal-complexes-with-1-nitroso-2-naphthol-ligand>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com